molecular formula C15H19ClN2O3 B10933917 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-4-oxobutanoic acid

4-[4-(4-Chlorobenzyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B10933917
M. Wt: 310.77 g/mol
InChI Key: CKYJBPPKLFBHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-Chlorobenzyl)piperazin-1-yl]-4-oxobutanoic acid is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and a 4-oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-4-oxobutanoic acid typically involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-(4-chlorobenzyl)piperazine. This intermediate is then reacted with succinic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chlorobenzyl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-[4-(4-Chlorobenzyl)piperazin-1-yl]-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity and specificity, while the oxobutanoic acid moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzyl)piperazine: Lacks the oxobutanoic acid moiety.

    4-(4-Methylbenzyl)piperazin-1-yl)-4-oxobutanoic acid: Substitutes the chlorobenzyl group with a methylbenzyl group.

    4-(4-Fluorobenzyl)piperazin-1-yl)-4-oxobutanoic acid: Substitutes the chlorobenzyl group with a fluorobenzyl group.

Uniqueness

4-[4-(4-Chlorobenzyl)piperazin-1-yl]-4-oxobutanoic acid is unique due to the presence of both the chlorobenzyl and oxobutanoic acid moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C15H19ClN2O3

Molecular Weight

310.77 g/mol

IUPAC Name

4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-4-oxobutanoic acid

InChI

InChI=1S/C15H19ClN2O3/c16-13-3-1-12(2-4-13)11-17-7-9-18(10-8-17)14(19)5-6-15(20)21/h1-4H,5-11H2,(H,20,21)

InChI Key

CKYJBPPKLFBHSJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)CCC(=O)O

Origin of Product

United States

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